N-Boc-3-bromo-4-fluoro-L-phenylalanine
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Overview
Description
N-Boc-3-bromo-4-fluoro-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the third position, and a fluorine atom at the fourth position on the phenyl ring. This modification enhances its utility in various chemical and biological applications, particularly in peptide synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-4-fluoro-L-phenylalanine typically involves several steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate. This step yields N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the third position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Fluorination: The brominated intermediate is then subjected to fluorination at the fourth position using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-4-fluoro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimide reagents like EDCI or DCC in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
Substitution: Various substituted phenylalanine derivatives.
Deprotection: 3-bromo-4-fluoro-L-phenylalanine.
Coupling: Peptides containing the modified phenylalanine residue.
Scientific Research Applications
N-Boc-3-bromo-4-fluoro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific properties.
Medicinal Chemistry: Incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic properties.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein engineering.
Chemical Biology: Employed in the development of chemical probes for studying biological processes.
Mechanism of Action
The mechanism by which N-Boc-3-bromo-4-fluoro-L-phenylalanine exerts its effects depends on its application:
In Peptide Synthesis: It acts as a protected amino acid, facilitating the formation of peptide bonds without unwanted side reactions.
In Medicinal Chemistry: The bromine and fluorine atoms can influence the binding affinity and selectivity of drug molecules for their targets, often through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-bromo-L-phenylalanine: Lacks the fluorine atom, which may affect its reactivity and application.
N-Boc-4-fluoro-L-phenylalanine: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
N-Boc-L-phenylalanine: The parent compound without halogen substitutions, used widely in peptide synthesis.
Uniqueness
N-Boc-3-bromo-4-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological interactions compared to its analogs. This dual substitution can enhance its utility in designing molecules with specific properties for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFPTNFGDSVNX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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